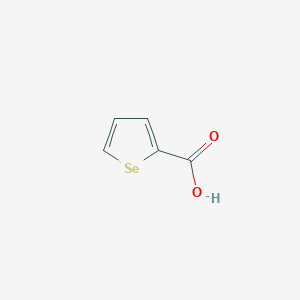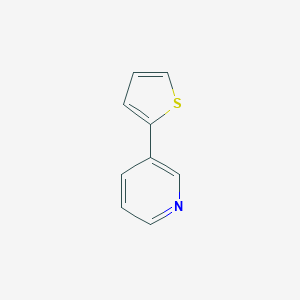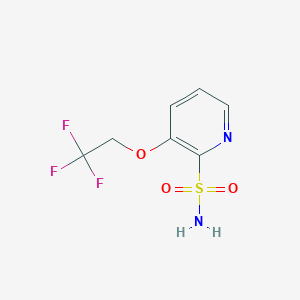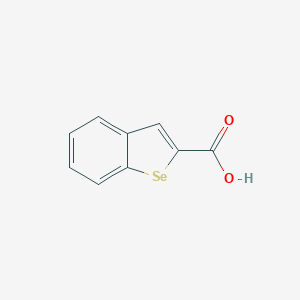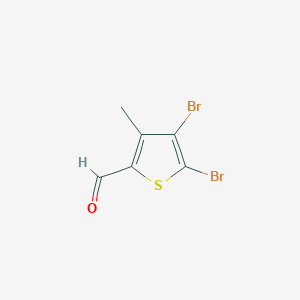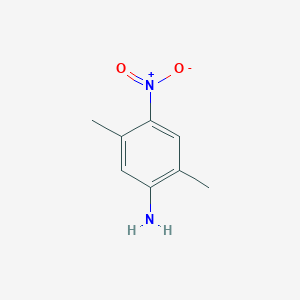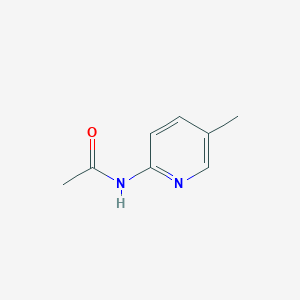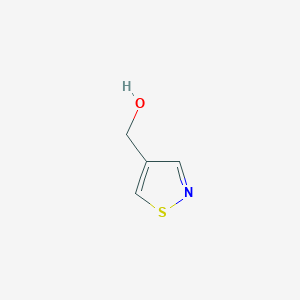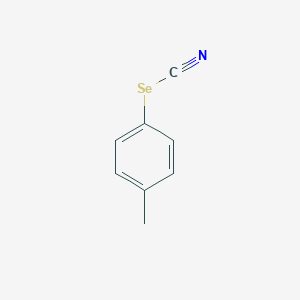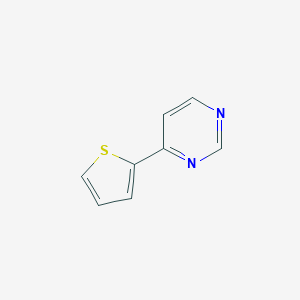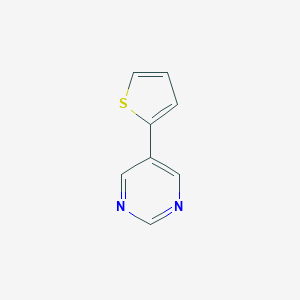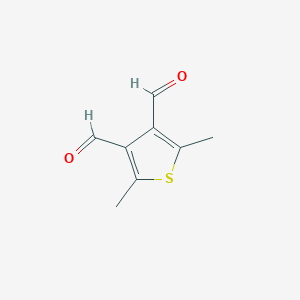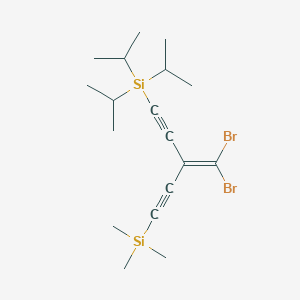
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane, also known as DBTIPS, is a silyl-based reagent that has become increasingly popular in the scientific community for its versatility in organic synthesis. DBTIPS is a highly reactive chemical that can be utilized for a variety of chemical reactions, including the synthesis of various compounds and the functionalization of molecules.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane' involves the reaction of 3-bromo-1-propyne with triisopropylsilyl acetylene followed by the reaction with trimethylsilyl chloride and dibromomethane in the presence of a base.
Starting Materials
3-bromo-1-propyne, triisopropylsilyl acetylene, trimethylsilyl chloride, dibromomethane, base
Reaction
Step 1: 3-bromo-1-propyne is reacted with triisopropylsilyl acetylene in the presence of a base to form 5-(triisopropylsilyl)penta-1,4-diyn-1-ol., Step 2: The 5-(triisopropylsilyl)penta-1,4-diyn-1-ol is then reacted with trimethylsilyl chloride to form 5-(triisopropylsilyl)penta-1,4-diyn-1-yltrimethylsilane., Step 3: Finally, the 5-(triisopropylsilyl)penta-1,4-diyn-1-yltrimethylsilane is reacted with dibromomethane in the presence of a base to form the target compound, (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
Aplicaciones Científicas De Investigación
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has become increasingly popular in the scientific community due to its versatility in organic synthesis. It has been used in a variety of applications, including the synthesis of various compounds, the functionalization of molecules, and the modification of existing molecules. It has been used to synthesize compounds such as polymers, surfactants, and catalysts. It has also been used to functionalize molecules, such as peptides, proteins, and DNA. Additionally, it has been used to modify existing molecules, such as carbohydrates and lipids.
Mecanismo De Acción
The mechanism of action of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is fairly straightforward. The reagent reacts with an aldehyde or ketone in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction results in the formation of a new bond between the aldehyde or ketone and the (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane reagent. The new bond formed is a carbon-silicon bond, which is highly stable and resistant to degradation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane are still largely unknown. As the reagent is highly reactive, it is possible that it could interact with biological molecules and cause adverse effects. However, further research is needed to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has several advantages for lab experiments. It is a highly reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane in lab experiments. For example, it is a highly reactive reagent, which means it can react with other molecules in the reaction mixture and lead to unwanted side reactions. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane. For example, it could be used to synthesize more complex compounds, such as pharmaceuticals and other biologically active molecules. Additionally, it could be used to functionalize existing molecules, such as peptides, proteins, and DNA. Furthermore, it could be used to modify existing molecules, such as carbohydrates and lipids. Finally, further research could be conducted to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
Propiedades
IUPAC Name |
[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2Si2/c1-14(2)22(15(3)4,16(5)6)13-11-17(18(19)20)10-12-21(7,8)9/h14-16H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHHGSVSNALEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(Br)Br)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565729 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane | |
CAS RN |
164990-17-4 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

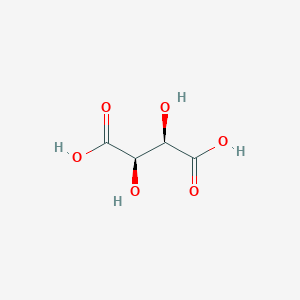
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
